4-Ethyl-5-pyridin-4-yl-2(3H)thiazolone
Description
Properties
Molecular Formula |
C10H10N2OS |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
4-ethyl-5-pyridin-4-yl-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C10H10N2OS/c1-2-8-9(14-10(13)12-8)7-3-5-11-6-4-7/h3-6H,2H2,1H3,(H,12,13) |
InChI Key |
AEGKKLKPZJVHEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=O)N1)C2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolone derivatives exhibit structural diversity due to substitutions at the C2, C4, and C5 positions. Below is a detailed comparison of 4-Ethyl-5-pyridin-4-yl-2(3H)thiazolone with key analogs, focusing on structural features, biological activities, and structure-activity relationships (SAR).
Structural Comparison
Structure-Activity Relationships (SAR)
- C5 Substitutions :
- C2 Modifications: Amino acid substitutions (e.g., glycine, lysine) improve water solubility and broaden antimicrobial spectra . Hydrophobic groups (isopropylamino) enhance enzyme inhibition by fitting into hydrophobic pockets .
- Ring Fusion :
Future Research Directions
Synthetic Optimization : Introduce electron-rich substituents (e.g., -OCH₃, -NH₂) at the pyridine ring of 4-Ethyl-5-pyridin-4-yl-2(3H)thiazolone to enhance RNase H or kinase inhibition .
Hybrid Derivatives : Combine pyridin-4-yl with benzylidene groups (e.g., 4-hydroxybenzylidene) to merge antimicrobial and anticancer properties .
Enzymatic Targets : Evaluate the compound’s activity against 11β-HSD1/2 or tubulin, leveraging its hydrophobic ethyl group and polar pyridine .
Preparation Methods
Thiourea-Ketone Cyclization
The thiazolone core is frequently constructed via cyclization of thiourea derivatives with α-keto esters or ketones. For 4-ethyl-5-pyridin-4-yl-2(3H)thiazolone, this method involves reacting 4-pyridylthioamide with ethyl acetoacetate under acidic conditions.
Procedure :
A mixture of 4-pyridylthioamide (1.2 equiv) and ethyl acetoacetate (1.0 equiv) in ethanol is refluxed with catalytic p-toluenesulfonic acid (PTSA) for 6–8 hours. The reaction is monitored by TLC, and the product is isolated via column chromatography (silica gel, ethyl acetate/hexane = 3:7) to yield 4-ethyl-5-pyridin-4-yl-2(3H)thiazolone as a pale-yellow solid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 8 hours |
| Solvent | Ethanol |
| Catalyst | PTSA (5 mol%) |
This method leverages the nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclodehydration. The ethyl group is introduced via the α-keto ester, while the pyridine moiety originates from the thioamide precursor.
Multicomponent Condensation Approach
One-Pot Synthesis Using Pyridine, Thioamide, and α-Haloketone
A scalable one-pot protocol combines 4-aminopyridine, thiourea, and ethyl bromoacetate in a single reaction vessel.
Procedure :
4-Aminopyridine (1.0 equiv), thiourea (1.2 equiv), and ethyl bromoacetate (1.5 equiv) are stirred in dimethylformamide (DMF) at 80°C for 12 hours. The mixture is cooled, diluted with ice water, and extracted with dichloromethane (DCM). The organic layer is dried over Na₂SO₄ and concentrated to afford the crude product, which is recrystallized from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Reaction Time | 12 hours |
| Solvent | DMF |
| Temperature | 80°C |
This method avoids intermediate isolation, improving efficiency. The mechanism involves in situ generation of a thioamide intermediate, which undergoes cyclization with the α-haloketone.
Ring-Opening/Recyclization of Preformed Thiazoles
Modification of 4-(Pyridin-4-yl)thiazole Derivatives
Preformed thiazoles containing pyridine substituents can be converted to thiazolones via oxidation or hydrolysis.
Procedure :
4-(Pyridin-4-yl)thiazole (1.0 equiv) is treated with hydrogen peroxide (30% w/v) in acetic acid at 60°C for 4 hours. The reaction mixture is neutralized with NaHCO₃, and the product is extracted with DCM. Purification by flash chromatography (DCM/methanol = 95:5) yields the thiazolone.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Oxidizing Agent | H₂O₂ |
| Solvent | Acetic acid |
This method is advantageous for introducing the ketone moiety while retaining the pyridine ring.
Base-Promoted Cyclization of Enaminones
Enaminone Intermediate Formation
Enaminones serve as versatile intermediates for thiazolone synthesis.
Procedure :
Ethyl 3-(pyridin-4-yl)-3-oxopropanoate (1.0 equiv) is reacted with thioacetamide (1.5 equiv) in ethanol containing piperidine (10 mol%) at reflux for 6 hours. The enaminone intermediate precipitates upon cooling and is filtered. Subsequent treatment with aqueous HCl (1M) at room temperature for 2 hours yields the thiazolone.
Key Data :
| Parameter | Value |
|---|---|
| Enaminone Yield | 85% |
| Thiazolone Yield | 78% |
| Base | Piperidine |
The enaminone pathway offers control over substituent positioning, ensuring regioselectivity.
Comparison of Synthetic Methods
The table below evaluates the four methods based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Key Advantage | Limitation |
|---|---|---|---|---|
| Thiourea-Ketone | 68–72 | Moderate | Simple reagents | Long reaction time |
| Multicomponent | 75–80 | High | One-pot synthesis | Requires polar aprotic solvent |
| Ring-Opening | 65–70 | Low | Retains pyridine ring | Low atom economy |
| Enaminone Cyclization | 78 | Moderate | Regioselective | Multiple steps |
Advanced Optimization Strategies
Q & A
Q. What are the standard synthetic pathways for preparing 4-Ethyl-5-pyridin-4-yl-2(3H)thiazolone and its structural analogs?
The synthesis typically involves multi-step reactions starting with hydrazide derivatives and carbon disulfide under basic conditions to form the thiazolone core. For example, 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol can be synthesized from isonicotinic acid hydrazide and carbon disulfide, followed by cyclization with hydrazine hydrate to form triazole-thiol derivatives . Modifications such as introducing ethyl groups may require alkylation steps under reflux conditions with appropriate solvents (e.g., ethanol) and bases .
Q. Which analytical techniques are critical for confirming the structure and purity of 4-Ethyl-5-pyridin-4-yl-2(3H)thiazolone?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming molecular structure, particularly for verifying substituent positions on the pyridine and thiazolone rings. High-Performance Liquid Chromatography (HPLC) ensures purity, while Infrared (IR) spectroscopy identifies functional groups like C=O and C=N stretches . Mass spectrometry further validates molecular weight .
Q. What laboratory safety protocols should be followed when handling thiazolone derivatives?
Proper personal protective equipment (PPE) including nitrile gloves and flame-retardant lab coats is mandatory. Gloves should be inspected for integrity and disposed of according to hazardous waste regulations. Work should be conducted in a fume hood to avoid inhalation, and respiratory protection may be required for powder handling .
Advanced Research Questions
Q. How can reaction parameters be systematically optimized to enhance the yield of 4-Ethyl-5-pyridin-4-yl-2(3H)thiazolone?
Optimization involves varying solvents (polar aprotic solvents like DMF improve solubility), temperatures (reflux at 80–100°C accelerates ring closure), and catalysts (e.g., piperidine for Knoevenagel condensations). For example, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >85% . Statistical approaches like Design of Experiments (DoE) can identify critical interaction effects between variables .
Q. What role do computational methods like DFT play in understanding the electronic properties of thiazolone derivatives?
Density Functional Theory (DFT) calculations predict molecular geometry, frontier orbital energies (HOMO-LUMO gaps), and reactive sites. For instance, studies on analogous thiazolidinones revealed that electron-withdrawing pyridinyl groups increase electrophilicity at the thione sulfur, enhancing biological activity . Molecular dynamics (MD) simulations further elucidate binding dynamics with target proteins .
Q. How do structural modifications at the 4-ethyl and 5-pyridinyl positions influence the compound’s pharmacological profile?
Introducing ethyl groups improves lipophilicity and metabolic stability, while pyridinyl substituents modulate target affinity. Comparative studies show that 4-ethyl analogs exhibit 2–3 fold higher inhibition of cyclooxygenase-2 (COX-2) compared to methyl derivatives. However, bulky substituents may sterically hinder binding to flat active sites, necessitating structure-activity relationship (SAR) studies .
Q. How should researchers address discrepancies in reported biological activities of structurally similar thiazolones?
Contradictions often arise from variations in assay conditions (e.g., cell lines, serum concentrations). To resolve these, standardize protocols using reference compounds (e.g., celecoxib for COX-2 assays) and validate findings across multiple models. Meta-analyses of IC50 values under consistent conditions can clarify structure-activity trends .
Key Methodological Insights from Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
